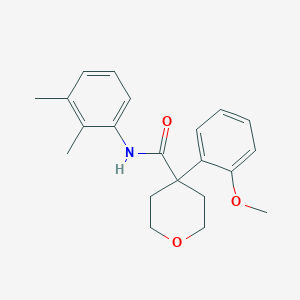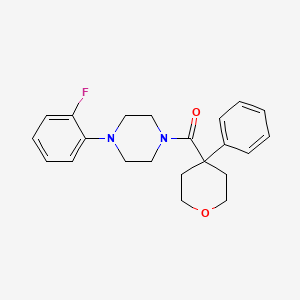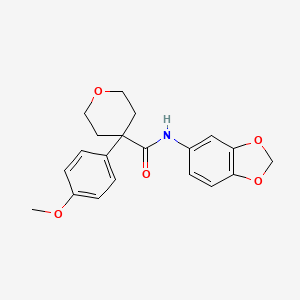
N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-Dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide (DMPMO) is a novel compound that has been studied for its potential applications in the field of medicinal chemistry. DMPMO is a derivative of 2,3-dimethylphenyl oxane-4-carboxamide, which is a small molecule that can be synthesized from a variety of starting materials. DMPMO has been studied for its ability to act as an inhibitor of the enzyme phosphatidylinositol-3-kinase (PI3K), which is involved in the regulation of many cellular processes. DMPMO has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and inflammation.
Mechanism of Action
N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide works by inhibiting the enzyme phosphatidylinositol-3-kinase (PI3K), which is involved in the regulation of many cellular processes, including cell growth, survival, and proliferation. By inhibiting PI3K, this compound is able to inhibit the growth of cancer cells and reduce inflammation.
Biochemical and Physiological Effects
This compound has been studied for its effects on biochemical and physiological processes. In cell culture studies, this compound has been shown to inhibit the growth of several types of cancer cells, including breast cancer, melanoma, and prostate cancer. In animal studies, this compound has been shown to reduce glucose levels and improve insulin sensitivity in diabetic mice. In addition, this compound has been shown to reduce inflammation in animal models of rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
The synthesis of N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide is relatively straightforward and can be scaled up for large-scale production. This makes it an attractive compound for laboratory experiments. However, it is important to note that this compound is a novel compound, and its effects on biochemical and physiological processes have not been extensively studied. Therefore, there are some limitations to the use of this compound in laboratory experiments.
Future Directions
Despite the promising results of preliminary studies, more research is needed to fully understand the effects of N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide on biochemical and physiological processes. Further research should focus on the mechanism of action of this compound, as well as its effects on other diseases. In addition, studies should be conducted to determine the optimal dosage and delivery method for this compound. Finally, studies should be conducted to determine the potential toxicity of this compound and to develop strategies for minimizing any potential side effects.
Synthesis Methods
N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide can be synthesized by a variety of methods, including the reaction of 2,3-dimethylphenyl oxane-4-carboxamide with 2-methoxyphenyl boronic acid in the presence of a base. The reaction is carried out in a solvent such as dichloromethane, and the product is isolated by column chromatography. The synthesis of this compound is relatively straightforward and can be scaled up for large-scale production.
Scientific Research Applications
N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and inflammation. In cancer, this compound has been shown to inhibit the growth of several types of cancer cells, including breast cancer, melanoma, and prostate cancer. In diabetes, this compound has been shown to reduce glucose levels and improve insulin sensitivity. In inflammation, this compound has been shown to reduce inflammation and improve the symptoms of inflammatory diseases, such as rheumatoid arthritis.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-15-7-6-9-18(16(15)2)22-20(23)21(11-13-25-14-12-21)17-8-4-5-10-19(17)24-3/h4-10H,11-14H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BETUPMPIRQTPGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2(CCOCC2)C3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-cycloheptyl-3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide](/img/structure/B6562735.png)
![1-cyclohexyl-3-{4-[3-oxo-3-(piperidin-1-yl)propyl]-1,3-thiazol-2-yl}urea](/img/structure/B6562742.png)
![N-[(4-fluorophenyl)methyl]-4-phenyloxane-4-carboxamide](/img/structure/B6562758.png)

![N-[2-(4-methoxyphenyl)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B6562770.png)




![1-(4-methoxyphenyl)-4-[4-(4-methoxyphenyl)oxane-4-carbonyl]piperazine](/img/structure/B6562797.png)
![1-(2-methoxyphenyl)-4-[4-(4-methoxyphenyl)oxane-4-carbonyl]piperazine](/img/structure/B6562801.png)
![1-(2-methoxyphenyl)-4-[4-(2-methoxyphenyl)oxane-4-carbonyl]piperazine](/img/structure/B6562824.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2-methoxyphenyl)oxane-4-carboxamide](/img/structure/B6562826.png)
![5-bromo-N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)furan-2-carboxamide](/img/structure/B6562831.png)
